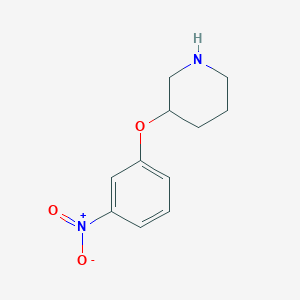

3-(3-Nitrophenoxy)piperidine

Übersicht

Beschreibung

3-(3-Nitrophenoxy)piperidine is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitrophenoxy group attached to the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenoxy)piperidine typically involves the reaction of 3-nitrophenol with piperidine under specific conditions. One common method includes the nucleophilic substitution reaction where 3-nitrophenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Nitrophenoxy)piperidine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

Oxidation: The piperidine ring can be oxidized under specific conditions to form piperidinones.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 3-(3-Aminophenoxy)piperidine.

Substitution: Various substituted phenoxy piperidines depending on the nucleophile used.

Oxidation: Piperidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(3-Nitrophenoxy)piperidine has been studied for its potential as an active pharmaceutical ingredient (API) due to its interactions with various biological targets.

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in critical signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which is pivotal in cancer cell proliferation and survival.

- Receptor Modulation : It has shown potential in modulating cellular receptors, influencing pathways related to cell growth and inflammatory responses.

Anticancer Properties

Recent studies have highlighted the compound's efficacy in reducing cell proliferation in cancer cell lines.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| U251 (Glioblastoma) | 400 | Significant decrease in proliferation |

| HeLa (Cervical) | Not specified | Potential cytotoxic effects |

In vitro assays demonstrated that treatment with this compound led to a marked decrease in cell numbers and altered gene expression profiles associated with tumor growth and metastasis .

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and reductions .

Case Study 1: Cancer Cell Proliferation Inhibition

In a study involving U251 glioblastoma cells, researchers treated the cells with varying concentrations of this compound. The results indicated that at an IC50 of 400 µM, there was a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the interaction of this compound with specific enzymes involved in pain signaling pathways. The findings suggested that it could act as a dual inhibitor, affecting both histamine H3 and sigma-1 receptors, which are relevant in nociceptive and neuropathic pain treatment .

Wirkmechanismus

The mechanism of action of 3-(3-Nitrophenoxy)piperidine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The nitrophenoxy group may play a role in its biological activity by interacting with cellular proteins and enzymes. The piperidine ring can enhance the compound’s ability to cross cell membranes and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Piperidine: The parent compound, widely used in organic synthesis and drug development.

3-(4-Nitrophenoxy)piperidine: A structural isomer with similar properties but different reactivity.

Uniqueness: 3-(3-Nitrophenoxy)piperidine is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and biological activity. This compound’s distinct structure allows for targeted modifications and applications in various research fields .

Biologische Aktivität

3-(3-Nitrophenoxy)piperidine is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the nucleophilic substitution reaction of 3-nitrophenol with piperidine. The reaction is often conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures, using potassium carbonate as a base. The general reaction can be represented as follows:

Chemical Reactions:

- Reduction: The nitro group can be reduced to an amino group.

- Substitution: The nitrophenoxy group can undergo nucleophilic aromatic substitution.

- Oxidation: The piperidine ring can be oxidized to form various derivatives.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets and pathways in biological systems. The nitrophenoxy group may facilitate interactions with cellular proteins and enzymes, while the piperidine ring enhances membrane permeability, allowing the compound to reach intracellular targets effectively .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. A study utilizing computer-aided evaluation identified its potential effects on multiple biological targets, including enzymes and receptors involved in cancer progression and microbial resistance .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Potential effects on neurotransmitter uptake |

Case Studies

- Anticancer Activity: A recent study highlighted the compound's ability to induce apoptosis in cancer cell lines, specifically through the activation of caspase-3, a key enzyme in programmed cell death. This suggests a promising avenue for further development as an anticancer agent .

- Neuroprotective Effects: In silico studies have indicated that derivatives of piperidine, including this compound, may exhibit neuroprotective properties by inhibiting neurotransmitter uptake, which could be beneficial in treating neurodegenerative diseases .

Research Applications

The diverse biological activities associated with this compound make it a valuable compound for various research applications:

- Medicinal Chemistry: It serves as a starting point for synthesizing more complex organic molecules with enhanced biological activity.

- Pharmacology: Its potential as a therapeutic agent for conditions such as cancer and infections is under investigation.

- Chemical Biology: The compound's interactions with cellular targets provide insights into drug design and development strategies.

Eigenschaften

IUPAC Name |

3-(3-nitrophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)9-3-1-4-10(7-9)16-11-5-2-6-12-8-11/h1,3-4,7,11-12H,2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZVNFHKMNOBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647906 | |

| Record name | 3-(3-Nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946759-44-0 | |

| Record name | 3-(3-Nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.